molecular formula C26H23N5O4S B11067625 ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-4-oxo-3-(pyridin-3-ylmethyl)-2-[(pyridin-3-ylmethyl)imino]-3,4-dihydro-2H-1,3-thiazin-6-yl}carbonyl)amino]benzoate

Cat. No.: B11067625
M. Wt: 501.6 g/mol
InChI Key: WVEWXVZYFXHPAH-UHFFFAOYSA-N
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Description

ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE is a complex organic compound with a unique structure that includes pyridine and thiazine rings

Preparation Methods

The synthesis of ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE involves multiple steps, starting with the preparation of the thiazine ring. The reaction conditions typically include the use of pyridine derivatives and thioamides under controlled temperatures and pH levels. Industrial production methods may involve the use of automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[({4-OXO-3-(3-PYRIDYLMETHYL)-2-[(3-PYRIDYLMETHYL)IMINO]-3,4-DIHYDRO-2H-1,3-THIAZIN-6-YL}CARBONYL)AMINO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar compounds include other pyridine and thiazine derivatives.

Properties

Molecular Formula

C26H23N5O4S

Molecular Weight

501.6 g/mol

IUPAC Name

ethyl 4-[[4-oxo-3-(pyridin-3-ylmethyl)-2-(pyridin-3-ylmethylimino)-1,3-thiazine-6-carbonyl]amino]benzoate

InChI

InChI=1S/C26H23N5O4S/c1-2-35-25(34)20-7-9-21(10-8-20)30-24(33)22-13-23(32)31(17-19-6-4-12-28-15-19)26(36-22)29-16-18-5-3-11-27-14-18/h3-15H,2,16-17H2,1H3,(H,30,33)

InChI Key

WVEWXVZYFXHPAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=O)N(C(=NCC3=CN=CC=C3)S2)CC4=CN=CC=C4

Origin of Product

United States

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